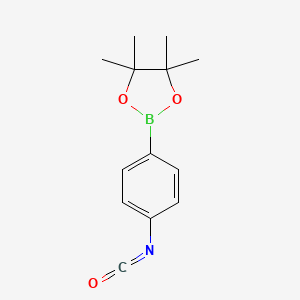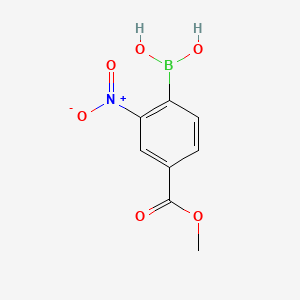
2-Butil-1,3-benzoxazol-5-amina
Descripción general
Descripción
2-Butyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C11H14N2O It belongs to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring
Aplicaciones Científicas De Investigación
2-Butyl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Análisis Bioquímico
Biochemical Properties
2-Butyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Butyl-1,3-benzoxazol-5-amine to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-Butyl-1,3-benzoxazol-5-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Butyl-1,3-benzoxazol-5-amine has been shown to modulate the expression of certain genes involved in metabolic processes . Additionally, it can alter cell signaling pathways, leading to changes in cell behavior and function. These effects are crucial for understanding the potential therapeutic applications and toxicological impacts of this compound.
Molecular Mechanism
At the molecular level, 2-Butyl-1,3-benzoxazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to a cascade of biochemical changes within the cell, affecting various metabolic and signaling pathways. Additionally, 2-Butyl-1,3-benzoxazol-5-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyl-1,3-benzoxazol-5-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Butyl-1,3-benzoxazol-5-amine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Butyl-1,3-benzoxazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on biological systems changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the safe and effective use of 2-Butyl-1,3-benzoxazol-5-amine in therapeutic applications.
Metabolic Pathways
2-Butyl-1,3-benzoxazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are known to metabolize this compound, leading to the formation of various metabolites . These metabolic reactions can affect the overall metabolic flux and the levels of different metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Butyl-1,3-benzoxazol-5-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 2-Butyl-1,3-benzoxazol-5-amine within tissues can also affect its overall biological effects, as different tissues may have varying capacities for uptake and metabolism of the compound.
Subcellular Localization
The subcellular localization of 2-Butyl-1,3-benzoxazol-5-amine is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Butyl-1,3-benzoxazol-5-amine is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate butyl-substituted precursors. One common method is the reaction of 2-aminophenol with butyl aldehydes or butyl ketones under acidic or basic conditions. Catalysts such as samarium triflate or iron salts can be used to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Butyl-1,3-benzoxazol-5-amine may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Solvent selection and temperature control are critical factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions
Major Products Formed
Oxidation: N-oxides of 2-Butyl-1,3-benzoxazol-5-amine.
Reduction: Saturated heterocycles.
Substitution: Various substituted benzoxazole derivatives
Mecanismo De Acción
The mechanism of action of 2-Butyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole ring system allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,3-benzoxazol-5-amine
- 2-Ethyl-1,3-benzoxazol-5-amine
- 2-Propyl-1,3-benzoxazol-5-amine
Uniqueness
2-Butyl-1,3-benzoxazol-5-amine is unique due to its butyl substituent, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
2-butyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQBYWFIUBHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377411 | |
| Record name | 2-butyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-91-7 | |
| Record name | 2-butyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)


![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)








